molecular formula C22H31N3O2 B15346364 Carbanilic acid, 1,1-bis((dimethylamino)methyl)-3-phenylpropyl ester CAS No. 77985-33-2

Carbanilic acid, 1,1-bis((dimethylamino)methyl)-3-phenylpropyl ester

Cat. No.: B15346364
CAS No.: 77985-33-2
M. Wt: 369.5 g/mol
InChI Key: LVNUQFOCKUNCDA-UHFFFAOYSA-N
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Description

Carbanilic acid esters are a class of organic compounds characterized by a carbamate (NHCOO) backbone linked to aromatic or aliphatic substituents. The compound Carbanilic acid, 1,1-bis((dimethylamino)methyl)-3-phenylpropyl ester features a unique structure with two dimethylaminomethyl groups at the 1,1-positions and a 3-phenylpropyl ester chain.

Properties

CAS No.

77985-33-2

Molecular Formula

C22H31N3O2

Molecular Weight

369.5 g/mol

IUPAC Name

[1-(dimethylamino)-2-[(dimethylamino)methyl]-4-phenylbutan-2-yl] N-phenylcarbamate

InChI

InChI=1S/C22H31N3O2/c1-24(2)17-22(18-25(3)4,16-15-19-11-7-5-8-12-19)27-21(26)23-20-13-9-6-10-14-20/h5-14H,15-18H2,1-4H3,(H,23,26)

InChI Key

LVNUQFOCKUNCDA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CCC1=CC=CC=C1)(CN(C)C)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

Data Discrepancies

Need for Further Study

Experimental validation is required to confirm:

  • Solubility profiles in aqueous and organic solvents.
  • Stability under physiological conditions.
  • Toxicity and pharmacokinetic properties.

Q & A

Q. What methods reconcile conflicting bioactivity data in structure-activity relationship (SAR) studies?

  • Methodology : Perform meta-analysis of SAR datasets using multivariate regression. Validate hypotheses via targeted synthesis of analogs (e.g., replacing dimethylamino with morpholino groups). Use molecular docking (AutoDock Vina) to predict binding affinity to target receptors .

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